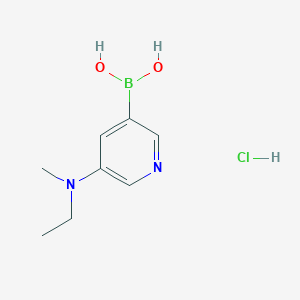

(5-(Ethyl(methyl)amino)pyridin-3-yl)boronic acid hydrochloride

Description

(5-(Ethyl(methyl)amino)pyridin-3-yl)boronic acid hydrochloride is a boronic acid derivative with the molecular formula C8H13BN2O2·HCl. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic compounds .

Propriétés

IUPAC Name |

[5-[ethyl(methyl)amino]pyridin-3-yl]boronic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O2.ClH/c1-3-11(2)8-4-7(9(12)13)5-10-6-8;/h4-6,12-13H,3H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKWWJKJEIAPAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)N(C)CC)(O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Ethyl(methyl)amino)pyridin-3-yl)boronic acid hydrochloride typically involves the reaction of 5-bromo-3-pyridineboronic acid with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is then subjected to hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation helps in maintaining the quality and purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

(5-(Ethyl(methyl)amino)pyridin-3-yl)boronic acid hydrochloride primarily undergoes Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic acid with various aryl or vinyl halides in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

Major Products

The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Applications De Recherche Scientifique

(5-(Ethyl(methyl)amino)pyridin-3-yl)boronic acid hydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of (5-(Ethyl(methyl)amino)pyridin-3-yl)boronic acid hydrochloride in Suzuki-Miyaura cross-coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

(5-(Ethyl(methyl)amino)pyridin-3-yl)boronic acid hydrochloride is unique due to its specific functional groups, which provide distinct reactivity and selectivity in cross-coupling reactions. Its methylethylamino group enhances its solubility and reactivity compared to other boronic acids .

Activité Biologique

(5-(Ethyl(methyl)amino)pyridin-3-yl)boronic acid hydrochloride, also known as 5-((Ethylamino)methyl)pyridine-3-boronic acid hydrochloride, is a boronic acid derivative notable for its potential biological activities, particularly in enzyme inhibition. This compound features a pyridine ring substituted with an ethylamino group and a boronic acid functional group, which allows for unique interactions with various biological targets.

- Molecular Formula : CHBClN

- Molecular Weight : Approximately 216.47 g/mol

- Structure : The compound contains a pyridine ring with an ethyl(methyl)amino group and a boronic acid moiety, which is crucial for its biological activity.

Boronic acids are recognized for their ability to form reversible covalent bonds with active site residues of enzymes, particularly proteases. The specific interactions of (5-(Ethyl(methyl)amino)pyridin-3-yl)boronic acid hydrochloride suggest potential applications in therapeutic contexts, including:

- Inhibition of Serine Proteases : This compound may specifically interact with serine proteases, which play significant roles in various physiological processes and disease states.

- Cysteine Protease Inhibition : Similar to serine proteases, cysteine proteases are critical in many biological pathways, making this compound a candidate for further investigation in drug development.

Biological Activity

The biological activity of (5-(Ethyl(methyl)amino)pyridin-3-yl)boronic acid hydrochloride has been explored through various studies:

-

Enzyme Inhibition Studies :

- This compound has shown significant inhibitory effects on certain proteases, indicating its potential as an anti-cancer agent or in the modulation of inflammatory responses.

- The boronic acid moiety is essential for its interaction with the enzyme's active site, leading to reversible inhibition.

- Therapeutic Applications :

Comparative Analysis

To understand the uniqueness of (5-(Ethyl(methyl)amino)pyridin-3-yl)boronic acid hydrochloride, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Methylpyridine-3-boronic acid | Methyl group instead of ethylamine | Enzyme inhibition |

| 5-(Methylthio)pyridine-3-boronic acid | Thioether substitution on the pyridine ring | Potential antimicrobial activity |

| 4-(Aminomethyl)pyridine-3-boronic acid | Aminomethyl group at position 4 | Anti-cancer properties |

The ethylamino substitution in (5-(Ethyl(methyl)amino)pyridin-3-yl)boronic acid hydrochloride may enhance its interaction profile compared to these similar compounds, potentially leading to diverse biological effects.

Case Studies

Recent studies have highlighted the effectiveness of boronic acids in medicinal chemistry:

- Cancer Treatment : A study demonstrated that boronic acids can inhibit the proteasome, leading to cell cycle arrest in cancer cells at the G2/M phase. This mechanism underlines their potential as anti-cancer agents .

- Inhibition of Mycobacterial ATP Synthase : While not directly related to (5-(Ethyl(methyl)amino)pyridin-3-yl)boronic acid hydrochloride, similar compounds have shown promise against Mycobacterium tuberculosis by targeting ATP synthase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.